molecular formula C17H15N3O2 B5732257 N-(2-methoxyphenyl)-N'-8-quinolinylurea

N-(2-methoxyphenyl)-N'-8-quinolinylurea

Cat. No. B5732257
M. Wt: 293.32 g/mol
InChI Key: UGWNWQBOYUUGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-8-quinolinylurea, also known as HMQ1611, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer therapies.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N'-8-quinolinylurea is not fully understood, but it is thought to target multiple signaling pathways that are involved in cancer cell growth and survival. One of the key targets of N-(2-methoxyphenyl)-N'-8-quinolinylurea is the protein kinase CK2, which is overexpressed in many types of cancer and is involved in promoting cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to have a range of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methoxyphenyl)-N'-8-quinolinylurea is that it has shown efficacy in a wide range of cancer cell lines, suggesting that it may have broad applicability in cancer treatment. However, one limitation of N-(2-methoxyphenyl)-N'-8-quinolinylurea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-N'-8-quinolinylurea. One area of focus is to further elucidate its mechanism of action and identify additional targets that it may be able to inhibit. Another area of focus is to test N-(2-methoxyphenyl)-N'-8-quinolinylurea in preclinical models of cancer to better understand its efficacy and safety. Finally, there is a need for clinical trials to determine whether N-(2-methoxyphenyl)-N'-8-quinolinylurea is a safe and effective treatment for cancer in humans.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-N'-8-quinolinylurea involves a multi-step process that begins with the reaction of 2-methoxyaniline with 8-hydroxyquinoline to form an intermediate product. This intermediate is then reacted with phosgene to form the final product, N-(2-methoxyphenyl)-N'-8-quinolinylurea. The synthesis of this compound has been optimized in recent years to improve yield and purity.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-8-quinolinylurea has been extensively studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-quinolin-8-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-15-10-3-2-8-13(15)19-17(21)20-14-9-4-6-12-7-5-11-18-16(12)14/h2-11H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWNWQBOYUUGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6382068

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